molecular formula C19H14ClFN6O2S B2704254 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-04-2

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2704254
CAS No.: 863460-04-2
M. Wt: 444.87
InChI Key: WAELAUDMHIMNJZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a potent and selective small molecule inhibitor designed for kinase research. Its core structure is based on a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a well-known privileged structure in medicinal chemistry that serves as an ATP-mimetic, competitively binding to the kinase domain to inhibit catalytic activity . This compound is of significant interest in oncology research, particularly for investigating dysregulated signaling pathways in various cancer cell lines. Researchers utilize this inhibitor to probe the mechanistic roles of specific kinases in cell proliferation, survival, and apoptosis . Its application extends to the study of drug resistance mechanisms and in the development of combination therapies. The molecule's design, featuring a thioacetamide linker and substituted aryl groups, is optimized for enhanced target affinity and cellular permeability, making it a valuable chemical probe for deciphering complex signal transduction networks in biochemical and cell-based assays.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O2S/c1-29-15-7-2-11(20)8-14(15)24-16(28)9-30-19-17-18(22-10-23-19)27(26-25-17)13-5-3-12(21)4-6-13/h2-8,10H,9H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAELAUDMHIMNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, particularly focusing on its anti-inflammatory and anti-cancer effects.

The molecular formula of the compound is C20H17ClFN5O4C_{20}H_{17}ClFN_5O_4, with a molecular weight of 445.8 g/mol. It contains a chloro group, a methoxy group, and a triazole moiety which are known to influence its biological activity.

PropertyValue
Molecular FormulaC20H17ClFN5O4
Molecular Weight445.8 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves multiple steps, typically starting from 5-chloro-2-methoxyphenol and incorporating various reagents to form the triazole and thioacetamide components.

Anti-inflammatory Activity

Research indicates that compounds related to triazoles often exhibit significant anti-inflammatory properties. For instance, the inhibition of cyclooxygenase (COX) enzymes has been documented in similar compounds. In vitro studies suggest that this compound may inhibit COX-2 expression and reduce nitric oxide (NO) production in macrophages, indicating potential therapeutic effects in inflammatory diseases .

Anti-cancer Activity

The compound's structural components suggest it may have cytotoxic effects against various cancer cell lines. In studies involving related triazole derivatives:

  • IC50 Values : Some derivatives showed IC50 values as low as 6.2 µM against colon carcinoma HCT-116 cells and 27.3 µM against breast cancer T47D cells .
  • Mechanism of Action : The mechanism may involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation signals.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Triazole Derivatives : A study found that triazole derivatives exhibited potent anti-tubercular activity with MIC values ranging from 12.5 to 62.5 µg/mL against Mycobacterium tuberculosis . This suggests that this compound may possess similar antibacterial properties.
  • Cytotoxicity Studies : Another study indicated that compounds with similar structures demonstrated significant cytotoxicity against various human cancer cell lines, reinforcing the potential for this compound to be effective in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and pyrimidine scaffolds exhibit substantial antimicrobial properties. Specifically, derivatives of 1,2,4-triazoles have been shown to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Antibacterial Effects : Triazolo[1,5-a]pyrimidines have demonstrated high efficacy against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In vitro studies have shown that certain derivatives are up to 16 times more effective than traditional antibiotics like ampicillin .
  • Antifungal Activity : Compounds related to triazoles also exhibit antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent due to its ability to inhibit specific kinases involved in tumor growth. Polo-like kinase 1 (Plk1), a target for cancer therapy, has been studied in relation to triazole derivatives. Inhibitors targeting Plk1 have shown promise in preclinical models .

Neuroprotective Properties

Triazole derivatives are being explored for their neuroprotective effects. Studies have indicated that certain compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may be beneficial in neurodegenerative diseases .

Various studies have highlighted the effectiveness of triazole-based compounds in different therapeutic areas:

  • Study on Antimicrobial Activity : A comparative analysis of several triazole derivatives revealed that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than commonly used antibiotics against resistant bacterial strains .
  • Cancer Research : In vitro assays demonstrated that specific triazolo[4,5-d]pyrimidines inhibited cancer cell proliferation by inducing apoptosis through the modulation of cell cycle regulators .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight Key Applications
N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Triazolo[4,5-d]pyrimidine 4-Fluorophenyl (position 3); 5-chloro-2-methoxyphenyl-thioacetamide (position 7) ~484.9 g/mol Research compound
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl-sulfonamide; methyl group (position 5) ~324.3 g/mol Herbicide
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Oxazolidinyl-acetamide 2,6-Dimethylphenyl; methoxy group ~278.3 g/mol Fungicide
N-(2-Methoxy-5-nitrophenyl)-2-(pyridin-2-ylthio)acetamide (763124-79-4) Acetamide 2-Methoxy-5-nitrophenyl; pyridin-2-ylthio ~333.4 g/mol Pharmaceutical intermediate

Key Observations:

  • Triazolo-Pyrimidine Core : The target compound shares a triazolo-pyrimidine backbone with flumetsulam, but the latter’s sulfonamide group and simpler substituents result in lower molecular weight and herbicidal activity .
  • Substituent Positioning : The 4-fluorophenyl group in the target compound likely enhances π-π stacking interactions in biological systems compared to flumetsulam’s 2,6-difluorophenyl group, which is optimized for plant enzyme inhibition .

NMR Spectral Comparisons

Table 2: NMR Chemical Shift Differences (ppm) in Critical Regions

Region Rapa (Reference) Compound 1 (Analog) Compound 7 (Analog) Target Compound (Inferred)
A (39–44) 7.2–7.8 7.5–8.1 7.6–8.3 ~7.4–8.0 (predicted)
B (29–36) 3.0–3.5 3.2–3.7 3.1–3.6 ~3.3–3.8 (predicted)

Analysis:

  • Region A (Aromatic Protons) : Shifts in this region (7.4–8.0 ppm) suggest that the 4-fluorophenyl and 5-chloro-2-methoxyphenyl groups create distinct electronic environments compared to simpler analogs like flumetsulam .
  • Region B (Aliphatic Protons) : The thioacetamide’s methylene protons (~3.3–3.8 ppm) exhibit upfield shifts relative to oxadixyl’s methoxy groups, indicating reduced electron density due to sulfur’s electronegativity .

Lumping Strategy and Functional Group Similarity

The lumping approach groups compounds with shared functional groups (e.g., triazoles, pyrimidines, or thioethers) to predict reactivity or environmental behavior . For example:

  • Triazolo-Pyrimidines : The target compound and flumetsulam could be lumped for studying hydrolysis pathways.
  • Thioacetamides : The compound 763124-79-4 shares a thioether-acetamide motif with the target, suggesting similar metabolic oxidation pathways.

Research Findings and Implications

  • Bioactivity : While flumetsulam targets acetolactate synthase in weeds, the target compound’s larger structure may inhibit mammalian kinases, as seen in related triazolopyrimidines .
  • Synthetic Challenges : The chloro-methoxy-phenyl-thioacetamide moiety introduces steric hindrance, requiring optimized coupling conditions compared to simpler acetamides .

Q & A

Q. What are the key steps in synthesizing this compound, and how is reaction completion monitored?

The compound is synthesized via nucleophilic substitution reactions. For example, a similar acetamide derivative was prepared by stirring potassium carbonate and chloroacetylated intermediates in dimethylformamide (DMF), followed by TLC monitoring to confirm reaction completion . The final product is isolated by adding water to precipitate the solid, with structural characterization data (e.g., NMR, IR, mass spectrometry) provided in tables such as Table 3 of the referenced study .

Q. Which spectroscopic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromaticity .
  • FTIR to validate functional groups like thioether (-S-) and triazolo-pyrimidine rings .
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and purity . PubChem provides computed spectral data (e.g., InChIKey, SMILES) for cross-validation .

Q. How can researchers assess the compound's biological activity in preliminary studies?

  • Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols. For related compounds, hypoglycemic activity was tested in Wistar albino mice, with dose-dependent effects and toxicity profiles analyzed .
  • Use docking studies to predict interactions with target proteins (e.g., kinases, receptors) based on the triazolo-pyrimidine scaffold .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields in multi-step reactions?

  • Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry). A flow-chemistry approach for similar heterocycles achieved optimized yields by integrating statistical modeling and real-time monitoring .
  • Use continuous-flow systems to enhance reproducibility and reduce side reactions, as demonstrated in the synthesis of diazomethane derivatives .

Q. What strategies resolve contradictions in reported biological activity data?

  • Perform dose-response studies to clarify non-linear effects observed in initial screens .
  • Compare structural analogs (e.g., substituting 4-fluorophenyl with other aryl groups) to isolate activity-contributing moieties .
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

Q. How can computational methods guide the design of derivatives with enhanced properties?

  • DFT calculations (e.g., HOMO-LUMO gaps, MESP maps) predict reactivity and regioselectivity for modifications at the triazolo-pyrimidine core .
  • Molecular dynamics simulations assess stability of the thioacetamide linker in biological environments .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability .
  • Purification : Use column chromatography with gradient elution for intermediates, as described for related pyrimidine derivatives .

Methodological Considerations

Q. How should researchers handle discrepancies in reported synthetic protocols?

  • Conduct reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagents). For example, conflicting yields in multi-step syntheses were resolved by adjusting reaction times and catalyst loadings .
  • Cross-reference characterization data (e.g., melting points, spectral peaks) with PubChem entries to validate compound identity .

Q. What analytical techniques are recommended for stability studies?

  • HPLC-MS to monitor degradation products under stress conditions (e.g., heat, light).
  • X-ray crystallography (if crystals are obtainable) to confirm stereochemical stability, as applied to structurally related acetamides .

Future Directions

Q. Which understudied aspects of this compound warrant further investigation?

  • Mechanistic studies : Elucidate the role of the thioether linkage in modulating bioavailability .
  • Polypharmacology : Screen against non-traditional targets (e.g., epigenetic regulators) using high-throughput platforms.
  • Hybrid derivatives : Incorporate sulfone or phosphonate groups to enhance solubility, as suggested for pyridine-based analogs .

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